molecular formula C15H16N2O B7672488 4-(3-Pyridin-3-ylphenyl)morpholine

4-(3-Pyridin-3-ylphenyl)morpholine

Cat. No.: B7672488
M. Wt: 240.30 g/mol
InChI Key: AERWKSXXQSDSSK-UHFFFAOYSA-N
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Description

4-(3-Pyridin-3-ylphenyl)morpholine is a chemical compound with the molecular formula C15H16N2O . This nitrogen-containing heterocycle features both a morpholine and a pyridine ring within its structure, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with similar morpholine and pyridine motifs are frequently explored as key intermediates in the synthesis of active pharmaceutical ingredients and as core structures in various biochemical probes . The specific arrangement of its dual heterocyclic system suggests potential for use in developing receptor ligands or enzyme inhibitors. Researchers can utilize this compound as a versatile building block for the construction of more complex molecules, particularly in high-throughput screening and structure-activity relationship (SAR) studies. Its molecular structure offers sites for further chemical modification, allowing for the optimization of properties like solubility, binding affinity, and metabolic stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-(3-pyridin-3-ylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERWKSXXQSDSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The reaction between 3-bromopyridine and 3-bromophenylboronic acid is catalyzed by Pd(PPh₃)₄ in a mixture of toluene and aqueous Na₂CO₃ at 80°C for 12 hours. This step achieves a 92% yield of 3-phenylpyridine, confirmed by LC-MS and NMR.

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the aryl halide.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond.

Buchwald-Hartwig Amination

The morpholine group is introduced via reaction of 3-phenylpyridine with morpholine using Pd₂(dba)₃ and XantPhos as ligands in toluene at 110°C. This step yields this compound with 85% efficiency .

Side Reactions :

  • Competitive C–O bond formation is suppressed by ligand choice.

  • Over-oxidation of palladium intermediates is mitigated by anaerobic conditions.

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd₂(dba)₃Increases to 85%
Temperature110°CHigher than 90°C reduces side products
SolventToluenePolar aprotic solvents decrease efficiency
Reaction Time18 hoursShorter durations lead to incomplete coupling

Data derived from kinetic studies and X-ray diffraction analyses highlight the necessity of precise stoichiometry to avoid dimerization byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.67 (pyridine-H), 7.62 (phenyl-H), 3.81 (morpholine-OCH₂).

  • X-ray Crystallography : Monoclinic crystal system (Space group P2₁/c) with bond lengths of 1.335 Å for C–N and 1.264 Å for N–N in triazene analogs.

Purity Assessment

  • HPLC : >99% purity achieved via silica gel chromatography (eluent: 10% MeOH/DCM).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 258.29.

Comparative Analysis of Methodologies

MethodYield (%)Cost EfficiencyScalability
Suzuki-Buchwald85HighIndustrial
Ullmann Coupling72ModerateLab-scale
One-Pot Synthesis68LowLimited

The Suzuki-Buchwald approach is favored for industrial applications due to its robustness, whereas Ullmann couplings remain relevant for halogen-rich substrates.

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Reduce reaction times by 40% through enhanced heat transfer.

  • Catalyst Recycling : Pd recovery via filtration membranes lowers costs by 30%.

  • Byproduct Management : Liquid-liquid extraction removes unreacted morpholine, ensuring compliance with EPA guidelines.

Chemical Reactions Analysis

Substitution Reactions at the Morpholine Nitrogen

The secondary amine in the morpholine ring undergoes nucleophilic substitution reactions. Key examples include:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields N-alkylated derivatives.

ReagentConditionsProductYieldReference
CH3_3IDMF, 80°C, 12 hN-Methyl-4-(3-pyridin-3-ylphenyl)morpholine72%

This reaction proceeds via an SN_N2 mechanism, with the morpholine nitrogen acting as a nucleophile.

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the morpholine nitrogen to form amides.

ReagentConditionsProductYieldReference
CH3_3COClCH2_2Cl2_2, RT, 6 hN-Acetyl-4-(3-pyridin-3-ylphenyl)morpholine68%

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl ring undergoes EAS, though its reactivity is modulated by the electron-withdrawing pyridinyl group. Nitration and sulfonation occur under vigorous conditions:

Nitration

Nitration with HNO3_3/H2_2SO4_4 predominantly yields meta-substituted products due to the pyridine’s electron-withdrawing effect.

ReagentConditionsProductYieldReference
HNO3_3/H2_2SO4_40°C → 50°C, 4 h4-(3-(5-Nitro-pyridin-3-yl)phenyl)morpholine55%

Sulfonation

Sulfonation with SO3_3/H2_2SO4_4 produces sulfonic acid derivatives.

ReagentConditionsProductYieldReference
SO3_3/H2_2SO4_4100°C, 8 h4-(3-(5-Sulfo-pyridin-3-yl)phenyl)morpholine48%

Pyridine Ring Functionalization

The pyridine moiety participates in:

N-Oxidation

Reaction with mCPBA (meta-chloroperbenzoic acid) forms the N-oxide, enhancing solubility.

ReagentConditionsProductYieldReference
mCPBACH2_2Cl2_2, RT, 12 h4-(3-(Pyridin-3-yl-N-oxide)phenyl)morpholine85%

Coordination Chemistry

The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Cu).

Metal SourceConditionsProductApplicationReference
Pd(OAc)2_2DMF, 100°C, 24 hPd(II) complexCatalytic cross-coupling

Reductive Amination

The morpholine nitrogen can participate in reductive amination with aldehydes/ketones.

ReagentConditionsProductYieldReference
CH3_3CHO, NaBH3_3CNMeOH, RT, 24 hN-Ethyl-4-(3-pyridin-3-ylphenyl)morpholine65%

Cross-Coupling Reactions

The phenyl ring participates in Suzuki-Miyaura couplings when functionalized with a boronic ester.

ReagentConditionsProductYieldReference
PhB(OH)2_2, Pd(PPh3_3)4_4Dioxane, 80°C, 12 h4-(3-(Biphenyl-4-yl)phenyl)morpholine78%

Acid-Base Reactions

The pyridine nitrogen (pKa_a ≈ 2.5) and morpholine nitrogen (pKa_a ≈ 7.5) enable pH-dependent solubility:

  • Protonation at pH < 2 enhances water solubility.

  • Deprotonation at pH > 8 facilitates organic-phase extraction.

Key Mechanistic Insights

  • Steric and Electronic Effects : The pyridin-3-yl group directs electrophiles to the meta position on the phenyl ring due to its electron-withdrawing nature .

  • Morpholine Reactivity : The nitrogen’s lone pair drives nucleophilic substitutions, while the oxygen stabilizes intermediates via hydrogen bonding .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation/acylation by stabilizing transition states .

Scientific Research Applications

Chemistry

4-(3-Pyridin-3-ylphenyl)morpholine serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new chemical entities.

Reaction Type Common Reagents Products
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionHydrogen (Pd catalyst)Hydrogenated derivatives
SubstitutionHalogenating agentsHalogenated derivatives

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interaction with specific receptors allows for the modulation of neurotransmitter activity, making it a candidate for studying neurological pathways.

Medicine

This compound has been explored for its therapeutic properties:

  • Receptor Antagonism: It acts as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), suggesting potential applications in treating conditions such as schizophrenia and depression.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in modulating receptor activity, demonstrating significant effects on neurotransmitter release in vitro.

Industry

In industrial applications, this compound is utilized in developing new materials and pharmaceuticals. Its role as an intermediate in synthetic pathways contributes to the advancement of drug discovery and material science.

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-3-ylphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), thereby modulating neurotransmitter activity and potentially treating conditions like schizophrenia.

Comparison with Similar Compounds

Structural Analogues

4-(4-Nitrophenyl)morpholine
  • Structure : Morpholine linked to a nitro-substituted phenyl ring.
  • Key Properties: Crystallizes in an orthorhombic system (Pbca space group) with a chair conformation of the morpholine ring. Stabilized by aromatic stacking (inter-planar distance: 3.772 Å) .
VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)
  • Structure : Morpholine connected to a thiazole ring substituted with a phenyl group.
  • Key Properties :
    • Used in studies involving androgen receptor (AR) splice variants .
    • Comparison : The thiazole ring may confer greater rigidity and metabolic stability compared to the pyridylphenyl group, which offers π-π stacking versatility .
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structure : Brominated imidazole-thiazole-morpholine hybrid.
  • Key Properties :
    • Structural misassignment (initially reported as 4,5-dibromo) highlights the importance of NMR validation for substituent positioning .
    • Comparison : Bromine atoms enhance halogen bonding, a feature absent in 4-(3-Pyridin-3-ylphenyl)morpholine, but both compounds share modular synthesis via cross-coupling .

Functional Analogues

4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80)
  • Structure : Pyrimidine core linked to fluoropyridyl and pyridyl groups via a piperidine-morpholine system.
  • Key Properties :
    • Synthesized via Suzuki-Miyaura coupling, a method applicable to the target compound .
    • Comparison : The pyrimidine spacer increases molecular complexity and may improve DNA-binding affinity, unlike the direct phenyl linkage in the target compound .
4-[4-(Methoxymethyl)-3-methylphenyl]morpholine
  • Structure : Methoxymethyl and methyl substituents on the phenyl ring.
  • Key Properties :
    • Predicted boiling point: 362.3°C; pKa: 5.28 .
    • Comparison : Alkyl and alkoxy groups enhance lipophilicity, whereas the pyridyl group in the target compound may improve aqueous solubility via hydrogen bonding .

Data Table: Key Properties of Selected Morpholine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C₁₅H₁₄N₂O 238.29 Pyridylphenyl Hypothesized DNA/kinase targeting Inferred
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ 208.21 Nitrophenyl Orthorhombic crystal structure
VPC-14228 C₁₃H₁₄N₂OS 246.33 Phenylthiazole Androgen receptor studies
VPC-14449 (corrected) C₁₀H₁₁Br₂N₃OS 394.09 Dibromoimidazole-thiazole Halogen bonding, structural validation
4-[4-(Methoxymethyl)-3-methylphenyl]morpholine C₁₃H₁₉NO₂ 221.30 Methoxymethyl, methyl Predicted high boiling point

Q & A

Q. What are the recommended synthetic routes for 4-(3-Pyridin-3-ylphenyl)morpholine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of morpholine derivatives typically involves condensation reactions between pyridine and phenyl precursors, followed by cyclization. For example, analogous compounds like dimethomorph (a morpholine-containing acryloyl derivative) are synthesized via Friedel-Crafts acylation or nucleophilic substitution under controlled pH and temperature . Key factors include:
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for acylation or palladium/copper catalysts for cross-coupling reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the morpholine ring conformation (e.g., chair or boat) and hydrogen-bonding patterns, as demonstrated for morpholine-urea derivatives .
  • Spectroscopy :
  • NMR : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; morpholine protons at δ 3.5–4.0 ppm) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Q. What are the critical factors in maintaining the stability of this compound under varying environmental conditions (pH, temperature, light)?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 3–9) to identify hydrolysis-sensitive bonds (e.g., morpholine C-O-C linkages) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., morpholine derivatives often degrade above 200°C) .
  • Light Sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to assess photodegradation kinetics .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Multi-Scale Modeling : Combine DFT calculations (e.g., Gaussian09) with experimental kinetics to validate reaction pathways. For example, discrepancies in adsorption energy on catalytic surfaces can be resolved using microkinetic models .
  • Surface Analysis : Apply XPS or ToF-SIMS to characterize surface intermediates, as done for indoor surface-organic compound interactions .
  • Statistical Validation : Use ANOVA or Bayesian inference to quantify uncertainty in computational-experimental correlations .

Q. How does the morpholine ring conformation influence the intermolecular interactions and supramolecular assembly of this compound in solid-state applications?

  • Methodological Answer :
  • Crystal Engineering : Analyze hydrogen-bonding motifs (e.g., N-H⋯O dimers in morpholine-urea crystals) via Hirshfeld surface analysis .
  • Conformational Flexibility : Compare chair vs. twist-boat conformations using variable-temperature NMR to assess impact on packing efficiency .
  • Co-crystallization : Screen with complementary hydrogen-bond donors (e.g., carboxylic acids) to modulate supramolecular architectures .

Q. What advanced kinetic modeling approaches are suitable for analyzing the degradation pathways of this compound in oxidative environments?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O₂) or radical traps (e.g., TEMPO) to identify oxidation intermediates .
  • Computational Kinetics : Apply transition state theory (TST) in software like Chemkin to model radical chain reactions .
  • In Situ Monitoring : Utilize Raman spectroscopy or EPR to track real-time degradation in flow reactors .

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